molecular formula C28H24FN3O2S B2971155 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866811-25-8

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2971155
CAS No.: 866811-25-8
M. Wt: 485.58
InChI Key: YDRHGEQMFSYUDF-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused tricyclic core comprising a benzopyran (chromene) and pyrimidine ring. The structure includes a 4-fluorophenyl substituent at position 2 of the chromenopyrimidine core and a sulfanyl-linked acetamide group substituted with a 2,4,6-trimethylphenyl moiety. Key functional groups include the C=O carbonyl (IR absorption ~1680 cm⁻¹) and NH groups (IR peaks ~3391–3212 cm⁻¹), consistent with acetamide derivatives .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-16-12-17(2)25(18(3)13-16)30-24(33)15-35-28-22-14-20-6-4-5-7-23(20)34-27(22)31-26(32-28)19-8-10-21(29)11-9-19/h4-13H,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRHGEQMFSYUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno-pyrimidine core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the attachment of the trimethylphenylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar chromenopyrimidine derivatives:

Compound Name / ID Position 2 Substituent Position 9 Substituent Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl H (unsubstituted) N-(2,4,6-trimethylphenyl) Not reported ~500 (estimated) High steric bulk at acetamide
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Phenyl Ethoxy N-(4-methylphenyl) Not reported ~525 (estimated) Ethoxy group enhances lipophilicity
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-Chlorophenyl Methyl N-(4-fluorophenyl) Not reported ~530 (estimated) Chlorine adds electron-withdrawing effect
Example 83 (from ) 3-Fluoro-4-isopropoxy H Dimethylamino 302–304 571.2 (M+1) Fluorine and isopropoxy improve bioavailability

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with bulkier substituents (e.g., Example 83 in ) exhibit higher MPs (~302–304°C), likely due to improved crystal packing . Simpler derivatives, such as those with cyclopentyl groups (), melt at lower temperatures (~188.9°C) .

Pharmacological Implications

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorine () or phenyl () substituents, as fluorine’s electronegativity reduces oxidative degradation .
  • Acetamide Modifications : The 2,4,6-trimethylphenyl group in the target compound increases steric bulk, which could improve binding selectivity to hydrophobic enzyme pockets compared to 4-fluorophenyl () or 4-methylphenyl () analogues .

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring substituted with a chloro-fluoro phenyl group and a thiolane moiety. The molecular formula can be represented as follows:

  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
  • Molecular Formula : C13H12ClF1N2O1S1

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. The presence of the chloro and fluoro groups may enhance lipophilicity, allowing better membrane penetration and interaction with biological targets. For instance, studies on related compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and neurodegenerative diseases .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar pyridine derivatives. For instance, compounds with thiolane substitutions have demonstrated significant antibacterial activity against various strains of bacteria, suggesting that N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide may exhibit similar effects .

Antiviral Activity

The antiviral potential of this compound has not been extensively studied; however, related compounds have shown efficacy against viruses such as H5N1. The mechanism typically involves disruption of viral replication pathways . Further research is needed to evaluate the specific antiviral activity of this compound.

Enzyme Inhibition

Inhibition studies suggest that this compound may act on enzymes like tyrosinase. The incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory effects on tyrosinase, indicating potential applications in treating hyperpigmentation disorders .

Case Studies

  • Tyrosinase Inhibition : A study demonstrated that derivatives containing the 3-chloro-4-fluorophenyl group showed improved binding affinity to tyrosinase compared to non-substituted analogs. This suggests that N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide could be a potent inhibitor in skin-related applications .
  • Antibacterial Activity : In vitro testing revealed that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound might possess comparable antibacterial properties .

Data Tables

Activity Type Compound IC50 Value (μM) Reference
Tyrosinase InhibitionN-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamideTBD
AntibacterialRelated Pyridine Derivative12
AntiviralCompound with Similar StructureTBD

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